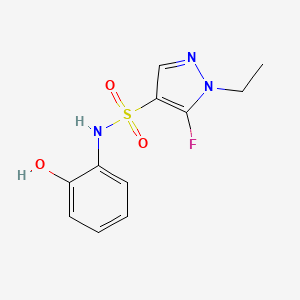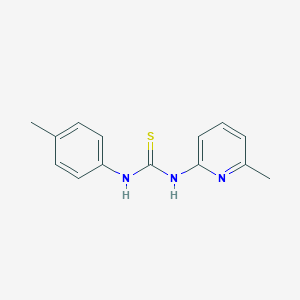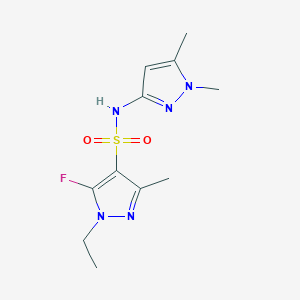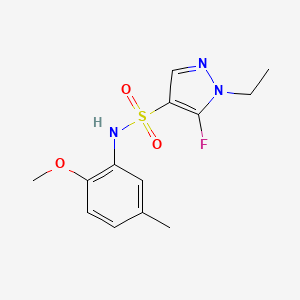![molecular formula C19H16Cl2N4O2 B10916166 N-(3-chlorophenyl)-1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10916166.png)
N-(3-chlorophenyl)-1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both chlorinated aniline and pyrazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of 3-(3-chloroanilino)-3-oxopropanoic acid: This intermediate is synthesized through the reaction of 3-chloroaniline with a suitable acylating agent under controlled conditions.
Cyclization to form the pyrazole ring: The intermediate is then subjected to cyclization reactions to form the pyrazole ring, which is a crucial part of the final compound.
Final coupling reaction: The final step involves coupling the pyrazole intermediate with another chlorinated aniline derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as microwave-assisted synthesis to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
3-(4-CHLOROANILINO)-1-(4-CHLOROPHENYL)-1-PROPANONE: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
3-(3-Chloroanilino)-3-oxopropanoic acid: This compound is an intermediate in the synthesis of the target compound and shares some structural similarities.
The uniqueness of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of chlorinated aniline and pyrazole moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H16Cl2N4O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[3-(3-chloroanilino)-3-oxopropyl]-N-(3-chlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-13-3-1-5-15(11-13)22-18(26)8-10-25-9-7-17(24-25)19(27)23-16-6-2-4-14(21)12-16/h1-7,9,11-12H,8,10H2,(H,22,26)(H,23,27) |
InChI Key |
DSKYBOAITFHAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10916099.png)
![N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B10916105.png)
![1-Chloro-4-({[2-(methylsulfonyl)cyclohexyl]sulfonyl}methyl)benzene](/img/structure/B10916107.png)



![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B10916116.png)
![5-{4-[(3-chlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10916119.png)
![methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10916138.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10916145.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10916148.png)
![3-Chloro-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916158.png)

